1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine
Description
Systematic IUPAC Nomenclature and Structural Representation
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine is a piperazine derivative characterized by a methyl group attached to one nitrogen atom and a substituted phenyl group connected to the other nitrogen atom via an ethyl bridge. The compound features a bromine atom at the meta position (3-position) of the phenyl ring.
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules:
- The parent structure is piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
- The substituents are specified with their positions:
- A methyl group (-CH3) at position 4 of the piperazine ring
- A (1-(3-bromophenyl)ethyl) group at position 1 of the piperazine ring
The structural representation can be visualized as follows:
| Structural Component | Description |
|---|---|
| Core structure | Piperazine ring with two nitrogen atoms |
| Position 1 substituent | 1-(3-bromophenyl)ethyl group |
| Position 4 substituent | Methyl group |
| Bromine position | Meta (3-position) on the phenyl ring |
The chemical structure features a chiral carbon atom in the ethyl bridge, specifically at the carbon connecting the phenyl ring to the piperazine nitrogen. This creates potential for stereoisomerism, although in many contexts the compound is used as a racemic mixture.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number uniquely identifies this compound in chemical databases and literature. The standardized chemical identifiers for this compound are presented in the following table:
It is important to distinguish this compound from its positional isomer, 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine (CAS: 1704069-15-7), which features the bromine atom at the para position (4-position) of the phenyl ring.
Alternative names that may be encountered in chemical databases and literature include:
Molecular Formula and Weight Analysis
The molecular composition and physical properties of this compound are crucial for its identification and characterization in analytical procedures.
The molecular weight analysis confirms the presence of one bromine atom, which contributes significantly to the molecular mass due to its high atomic weight (79.904 g/mol). The bromine atom represents approximately 28.2% of the total molecular weight.
Additional physicochemical properties relevant to the molecular composition include:
The molecular structure analysis reveals that the compound contains two nitrogen atoms that can act as hydrogen bond acceptors, while having no hydrogen bond donors. This characteristic affects its solubility profile and potential for intermolecular interactions.
Properties
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(12-4-3-5-13(14)10-12)16-8-6-15(2)7-9-16/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLRAUPHBNMYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
- Starting Materials : A typical precursor is a bromophenyl-substituted ethyl halide or nitrile derivative (e.g., 3-bromophenyl ethyl bromide or 3-bromophenylacetonitrile).
- Nucleophilic Substitution : 4-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon on the bromophenyl ethyl halide.
- Reaction Conditions : The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base Use : Bases like sodium hydride or potassium carbonate facilitate deprotonation and promote substitution.
- Temperature : Heating between 80–100°C for several hours ensures complete conversion.
- Purification : The product is purified via recrystallization or chromatographic techniques to achieve high purity.
Industrial and Laboratory Scale Considerations
- Continuous Flow Reactors : For industrial scale, continuous flow reactors improve yield and process efficiency.
- Catalysts : Catalytic systems may be employed to optimize reaction rates and selectivity.
- Purification : Advanced chromatographic methods or recrystallization from suitable solvents (e.g., diethyl ether) are used to isolate the compound.
Related Synthetic Example: 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine
The synthesis of the 4-bromo isomer closely parallels the 3-bromo compound and is well documented:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM), DMF, or THF | |
| Base | Sodium hydride, potassium carbonate | |
| Temperature | 0–25°C (for coupling), 80–100°C (for heating) | |
| Molar Ratio (Amine:Alkylating Agent) | 1:1.5 | |
| Reaction Time | Several hours (typically 4–18 hours) | |
| Yield | 40–50% |
This method involves the alkylation of 4-methylpiperazine with 1-(4-bromophenyl)ethyl bromide under controlled temperature and stoichiometry to minimize side reactions.
Synthetic Route Adaptation for 3-Bromo Isomer
By analogy, the preparation of This compound would proceed similarly:
- Step 1 : Synthesize or procure 1-(3-bromophenyl)ethyl bromide or a related electrophilic intermediate.
- Step 2 : React with 4-methylpiperazine in a polar aprotic solvent, using a base such as potassium carbonate.
- Step 3 : Heat the reaction mixture to 80–100°C for several hours.
- Step 4 : Purify the product by recrystallization or chromatography.
Supporting Synthetic Procedures from Patents and Literature
- A patent on piperazine intermediates describes the preparation of substituted piperazines via alkylation of piperazine derivatives with halogenated alkyl compounds under mild conditions, consistent with the above methodology.
- The use of thionyl chloride and subsequent alkylation steps are common in preparing substituted piperazines, indicating that halogenated phenyl ethyl intermediates can be efficiently coupled with methylpiperazine.
- Related synthetic methods for bromophenyl-piperazine derivatives in drug synthesis (e.g., Imatinib intermediates) involve similar nucleophilic substitution reactions under alkaline conditions.
Data Table: Summary of Preparation Methods
| Step | Reagents/Materials | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 3-Bromophenyl ethyl bromide or nitrile | Synthesis or procurement | Electrophilic intermediate for alkylation |
| 2 | 4-Methylpiperazine | Solvent: DMF, THF, or DCM | Nucleophile for substitution |
| 3 | Base (K2CO3, NaH) | Temperature: 80–100°C, 4–18 hours | Facilitates nucleophilic substitution |
| 4 | Purification solvents (diethyl ether, acetone) | Recrystallization or chromatography | Isolate pure product |
| 5 | Optional catalysts or continuous flow reactor | Industrial scale optimization | Improved yield and process efficiency |
Analytical and Research Findings Related to Preparation
- NMR Spectroscopy : Key proton signals for piperazine ring (δ 2.4–3.2 ppm) and aromatic protons of bromophenyl group (δ 7.3–7.5 ppm) confirm product formation.
- Elemental Analysis : Confirms expected C, H, N, Br content consistent with the molecular formula C13H19BrN2.
- Reaction Optimization : Adjusting molar ratios and temperature reduces side products and improves yield to approximately 40–50%.
- Purity Assessment : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify purity and molecular weight.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced piperazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted phenyl derivatives
- N-oxides
- Dehalogenated piperazine derivatives
Scientific Research Applications
Medicinal Chemistry
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a valuable component in drug development.
Key Applications:
- Antidepressants and Anxiolytics: The compound is explored for its potential in developing drugs targeting serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and anxiety disorders .
- Anticancer Agents: Research indicates that derivatives of this compound may inhibit oncogenic signaling pathways, offering potential therapeutic avenues for cancer treatment .
Biological Studies
The compound's interactions with biological systems have been extensively studied, particularly concerning its mechanism of action at the molecular level.
Mechanism of Action:
- Receptor Interaction: The bromophenyl group can engage in π-π interactions with aromatic residues in receptor binding sites, while the piperazine ring facilitates hydrogen bonding and ionic interactions. This dual interaction enhances the compound's binding affinity and specificity for various receptors.
- Inhibition of Tumor Cell Invasion: Studies have shown that inverse agonists related to this compound can suppress pathways involved in tumor cell invasion by modulating gene expression linked to oncogenic processes .
Material Science
In addition to its medicinal applications, this compound is being investigated for its potential use in developing novel materials.
Applications in Material Science:
- Synthesis of Functional Polymers: The compound's unique chemical properties allow it to be utilized in synthesizing polymers with specific functionalities that can be tailored for various applications.
- Nanomaterials Development: Research is ongoing into how this compound can contribute to the creation of nanomaterials with enhanced properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Sigma Receptor Antagonists
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)
- Structure : Replaces the 3-bromophenyl group with a 3,4-dichlorophenyl moiety.
- Pharmacology: A selective sigma-1 (σ1) receptor antagonist with nanomolar affinity (Ki ≈ 9 nM for σ1) and >100-fold selectivity over σ2 and other receptors (e.g., dopamine, serotonin) .
- Functional Role : Attenuates cocaine-induced locomotor activity in mice and dystonia in rat models, suggesting σ1 receptor-mediated mechanisms .
BD-1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)
Dopamine Transporter Inhibitors
GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)
- Structure : Features bis(4-fluorophenyl)methoxy and 3-phenylpropyl groups.
- Pharmacology : Potent dopamine reuptake inhibitor (IC50 ≈ 4 nM) with fluorescent analogs used for neuronal imaging .
- Comparison : The target compound lacks the extended hydrophobic chains of GBR-12909, suggesting divergent pharmacological targets (e.g., σ receptors vs. dopamine transporters).
Immunomodulatory Piperazines
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
- Structure : Contains a naphthaleneoxypropargyl group and 2,5-dimethoxyphenyl substituent.
- Pharmacology : Complexed with β-cyclodextrin, it enhances CD4+/CD8+ T-cell and myeloid cell populations during aseptic inflammation .
- Comparison: The absence of a propargyl-naphthalene moiety in the target compound limits direct immunomodulatory overlap but highlights structural versatility in piperazine design.
Structural and Functional Data Table
Biological Activity
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of piperazine, which has been widely studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15BrN2
- Molecular Weight : 255.15 g/mol
The compound features a piperazine ring substituted with a bromophenyl group, which is believed to influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Serotonin Receptors : Studies have shown that piperazine derivatives can exhibit affinity for serotonin receptors, particularly the 5-HT7 receptor, which is involved in mood regulation and cognition .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against several strains, showing significant activity against Gram-positive bacteria .
Antimicrobial Activity
A study highlighted the antibacterial efficacy of various piperazine derivatives, including those structurally related to this compound. The compound demonstrated notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
Anti-Proliferative Effects
In vitro studies have assessed the anti-proliferative effects of piperazine derivatives on cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity against:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The anti-proliferative activity was primarily influenced by the nature of substituents on the piperazine ring and their electronic properties .
Case Studies
A notable case study involved the synthesis and evaluation of a related compound, which demonstrated promising results in inhibiting cancer cell proliferation. The study employed the MTT assay to quantify cell viability post-treatment with various concentrations of the compound, revealing an IC50 value indicative of potent activity against targeted cancer cells .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria |
| Anti-Proliferative Activity | Effective against HepG2 and MCF-7 cell lines |
| Receptor Interaction | Affinity for serotonin receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine, and what key reaction conditions optimize yield?
- Methodology :
- Step 1 : Start with alkylation of 4-methylpiperazine using 1-(3-bromophenyl)ethyl bromide. Use a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) at 80–100°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, eluent: CHCl/MeOH 9:1) to isolate the product. Typical yields range from 60–75% based on analogous piperazine alkylation reactions .
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | DMF |
| Yield Range | 60–75% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- H NMR should show peaks for the piperazine methyl group (~δ 2.3 ppm, singlet) and the 3-bromophenyl aromatic protons (δ 7.2–7.5 ppm, multiplet).
- C NMR confirms the quaternary carbon adjacent to bromine (~δ 122 ppm) .
- Mass Spectrometry (MS) : Exact mass (CHBrN) = 290.07 g/mol; ESI-MS should display [M+H] at m/z 291.07 .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Receptor Binding Assays : Screen for affinity at sigma receptors (σ1/σ2) using radioligand displacement (e.g., H-DTG). IC values < 1 µM indicate high potency, as seen in structurally related piperazine derivatives .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How does the 3-bromophenyl substitution influence sigma receptor binding compared to other halogenated analogs?
- Analysis :
- Structure-Activity Relationship (SAR) : Bromine’s electronegativity and steric bulk enhance σ1 receptor affinity compared to chloro- or fluoro-substituted analogs. For example, 1-(3-chlorophenyl)piperazine derivatives show 10-fold lower binding affinity (K = 120 nM vs. 15 nM for bromo-substituted) .
- Key Data :
| Substituent | σ1 K (nM) | σ2 K (nM) |
|---|---|---|
| 3-Br | 15 ± 2 | 220 ± 30 |
| 3-Cl | 120 ± 10 | 450 ± 50 |
Q. What experimental strategies resolve contradictions in reported biological activities of piperazine derivatives?
- Methodology :
- Control for Metabolic Stability : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify metabolite interference .
- Functional Assays : Compare ligand binding (e.g., σ1 receptor) with downstream signaling (e.g., Ca flux) to confirm agonism/antagonism .
- Example : Discrepancies in σ1-mediated neuroprotection may arise from off-target effects on NMDA receptors, requiring patch-clamp electrophysiology to validate .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodology :
- QSAR Models : Use descriptors like logP (optimal ~2.5), polar surface area (<90 Å), and H-bond donors (<2) to predict BBB permeability .
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to reduce efflux. Substituents like methyl groups on piperazine lower P-gp recognition .
- Key Data :
| Parameter | Value (Current Compound) | Ideal for BBB |
|---|---|---|
| logP | 2.8 | 2.0–3.0 |
| Polar Surface Area | 85 Å | <90 Å |
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others note cytotoxicity?
- Resolution :
- Dose Dependency : Neuroprotection often occurs at low concentrations (EC < 100 nM) via σ1-mediated pathways, while cytotoxicity dominates at higher doses (>10 µM) due to off-target kinase inhibition .
- Cell-Type Specificity : Neuronal cells (e.g., SH-SY5Y) show protection, whereas proliferating cancer cells undergo apoptosis via p53 activation .
Key Research Findings from Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
